

Application Note: ^1H and ^{13}C NMR Spectroscopic Assignment of H-Met-Lys-OH

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Compound of Interest

Compound Name: H-Met-Lys-OH

Cat. No.: B1336571

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of primary structure and conformational analysis. This application note provides a comprehensive guide to the assignment of ^1H and ^{13}C NMR spectra for the dipeptide **H-Met-Lys-OH**. The methodologies described herein are fundamental for researchers in drug discovery and peptide chemistry, ensuring the structural integrity and purity of synthesized molecules.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **H-Met-Lys-OH** in D_2O . These values are based on the known chemical shifts of the constituent amino acids, Methionine and Lysine, and general principles of peptide NMR spectroscopy.^{[1][2][3][4][5]} The exact chemical shifts can be influenced by factors such as pH, temperature, and solvent.

Table 1: Predicted ^1H NMR Chemical Shifts for **H-Met-Lys-OH** in D_2O

| Atom Name | Methionine Residue (Met) | Lysine Residue (Lys) | Multiplicity | Predicted Chemical Shift (ppm) |
|-----------------------------|--------------------------|----------------------|--------------|--------------------------------|
| α -CH | H α | t | ~4.2 - 4.4 | |
| β -CH ₂ | H β | m | ~2.0 - 2.2 | |
| γ -CH ₂ | H γ | t | ~2.5 - 2.7 | |
| ϵ -CH ₃ | H ϵ | s | ~2.1 | |
| α -CH | H α | dd | ~3.7 - 3.9 | |
| β -CH ₂ | H β | m | ~1.8 - 2.0 | |
| γ -CH ₂ | H γ | m | ~1.4 - 1.6 | |
| δ -CH ₂ | H δ | m | ~1.6 - 1.8 | |
| ϵ -CH ₂ | H ϵ | t | ~3.0 | |

*Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Table 2: Predicted ¹³C NMR Chemical Shifts for **H-Met-Lys-OH** in D₂O

| Atom Name | Methionine Residue (Met) | Lysine Residue (Lys) | Predicted Chemical Shift (ppm) |
|-----------------------------|--------------------------|----------------------|--------------------------------|
| C=O (Carboxyl) | C' | ~175 - 178 | |
| C=O (Amide) | C' | ~172 - 175 | |
| α -CH | C α | ~53 - 55 | |
| β -CH ₂ | C β | ~30 - 32 | |
| γ -CH ₂ | C γ | ~30 - 32 | |
| ϵ -CH ₃ | C ϵ | ~15 | |
| α -CH | C α | ~55 - 57 | |
| β -CH ₂ | C β | ~31 - 33 | |
| γ -CH ₂ | C γ | ~22 - 24 | |
| δ -CH ₂ | C δ | ~27 - 29 | |
| ϵ -CH ₂ | C ϵ | ~40 - 42 | |

Experimental Protocols

A detailed protocol for acquiring high-quality 1D and 2D NMR spectra of **H-Met-Lys-OH** is provided below.

Sample Preparation

- **Dissolution:** Weigh 5-10 mg of **H-Met-Lys-OH** and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large residual solvent signal in the ¹H NMR spectrum.[\[6\]](#)
- **Internal Standard:** For accurate chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to set the reference at 0.00 ppm.[\[7\]](#)
- **Transfer:** Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Instrument parameters may need to be optimized for different field strengths.[\[8\]](#)

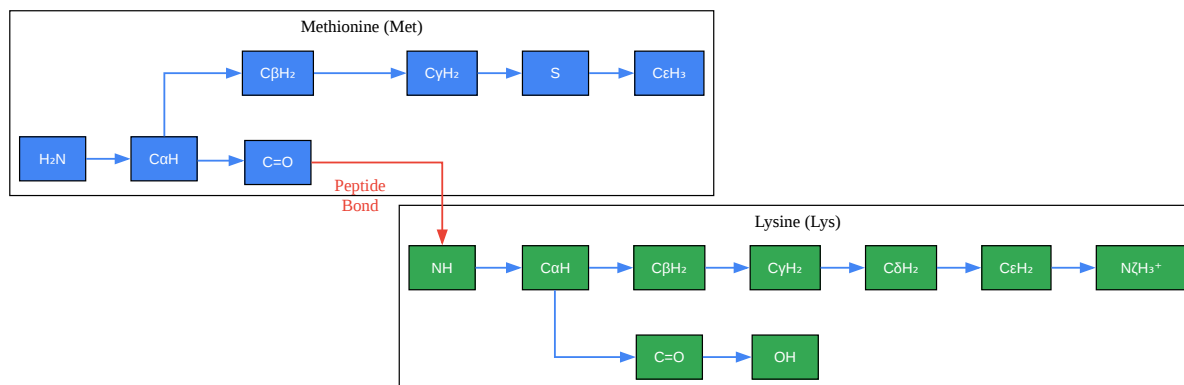
- 1D ^1H NMR:
 - Pulse Program: A standard single-pulse experiment with water suppression (e.g., 'zgesgp' on Bruker instruments).[\[4\]](#)
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Temperature: 298 K (25 °C).
- 1D ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K (25 °C).
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify scalar couplings between protons, typically through 2-3 bonds. This is essential for assigning protons within each amino acid residue.[\[9\]](#)

- Pulse Program: Standard COSY experiment (e.g., 'cosygpgqf' on Bruker instruments).
- Data Points: 2048 (F2) x 256-512 (F1).
- Number of Scans: 4-8 per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate directly bonded ^1H and ^{13}C nuclei. This allows for the assignment of carbon signals based on their attached proton assignments.
 - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
 - Spectral Width: 12-16 ppm (^1H) x 180-200 ppm (^{13}C).
 - Data Points: 2048 (F2) x 256-512 (F1).

Data Processing and Analysis

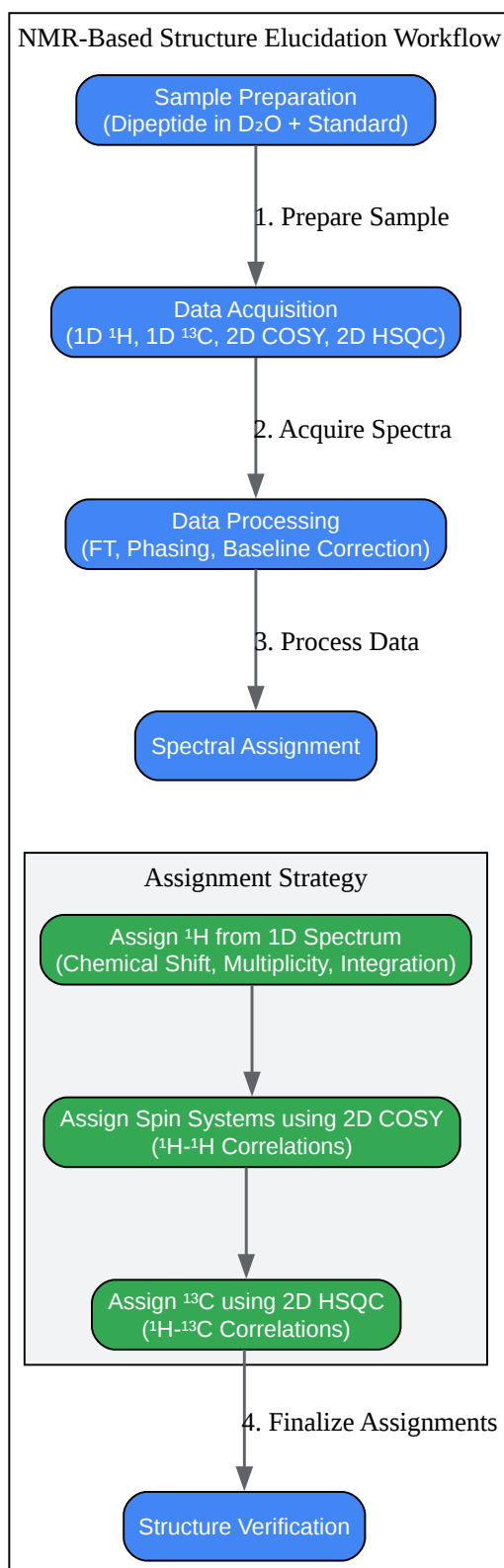
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency domain spectra.
- Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Chemical Shift Referencing: Calibrate the spectra using the internal standard (TSP or DSS at 0.00 ppm).
- 1D ^1H Assignment: Integrate the signals in the 1D ^1H spectrum and analyze their multiplicities.
- 2D COSY Analysis: Identify cross-peaks in the COSY spectrum to establish proton connectivity within each amino acid spin system. For example, the α -proton of Lysine will show a correlation to its β -protons.
- 2D HSQC Analysis: Use the correlations in the HSQC spectrum to assign the ^{13}C chemical shifts based on the previously assigned ^1H signals.

Mandatory Visualization



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Caption: Molecular structure of **H-Met-Lys-OH**.



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Caption: Experimental workflow for NMR analysis.

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